molecular formula C11H10ClN3 B8324863 6-chloro-N-methyl-4-phenylpyridazin-3-amine CAS No. 944469-00-5

6-chloro-N-methyl-4-phenylpyridazin-3-amine

Cat. No.: B8324863
CAS No.: 944469-00-5
M. Wt: 219.67 g/mol
InChI Key: QIARSWSQIPPOJI-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-4-phenylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-4-phenylpyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides and suitable catalysts.

    Methylamine Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-4-phenylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-methyl-4-phenylpyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazine ring and the amine group makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-4-phenylpyridazin-3-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-4-phenyl-pyridazin-3-yl)-ethyl-amine: Similar structure with an ethyl group instead of a methyl group.

    (6-Chloro-4-phenyl-pyridazin-3-yl)-propyl-amine: Similar structure with a propyl group instead of a methyl group.

    (6-Chloro-4-phenyl-pyridazin-3-yl)-butyl-amine: Similar structure with a butyl group instead of a methyl group.

Uniqueness

The uniqueness of 6-chloro-N-methyl-4-phenylpyridazin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamine group may confer distinct properties compared to its analogs with different alkyl groups.

Conclusion

This compound is a compound with potential applications in various fields

Properties

CAS No.

944469-00-5

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

6-chloro-N-methyl-4-phenylpyridazin-3-amine

InChI

InChI=1S/C11H10ClN3/c1-13-11-9(7-10(12)14-15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15)

InChI Key

QIARSWSQIPPOJI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(C=C1C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to example 1, intermediate a, from 6-chloro-4-phenyl-pyridazin-3-ylamine and using a gradient of n-heptane:ethyl acetate (100:0 to 40:60) for the chromatographic purification. Light yellow solid (52%). MS (ESI+): m/z=220.064 ([M+H]+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
n-heptane ethyl acetate
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0 (± 1) mol
Type
reactant
Reaction Step Two

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